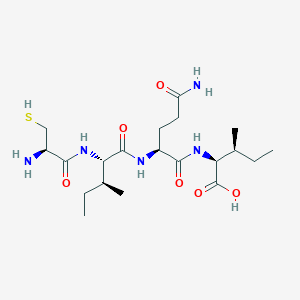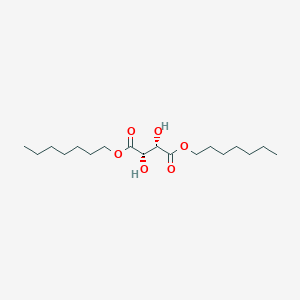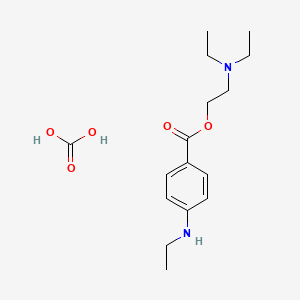![molecular formula C9H14O4 B14183950 2',2'-Dimethylspiro[3,6-dioxabicyclo[3.1.0]hexane-2,5'-[1,3]dioxane] CAS No. 918952-57-5](/img/structure/B14183950.png)
2',2'-Dimethylspiro[3,6-dioxabicyclo[3.1.0]hexane-2,5'-[1,3]dioxane]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’,2’-Dimethylspiro[3,6-dioxabicyclo[3.1.0]hexane-2,5’-[1,3]dioxane] is a complex organic compound with the molecular formula C9H14O4. It features a unique spiro structure, which includes a three-membered ring fused to a six-membered ring, and two ether groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’,2’-Dimethylspiro[3,6-dioxabicyclo[3.1.0]hexane-2,5’-[1,3]dioxane] typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diol with a ketone or aldehyde in the presence of an acid catalyst. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for efficiency and cost-effectiveness, potentially involving continuous flow reactors and automated systems to maintain consistent reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
2’,2’-Dimethylspiro[3,6-dioxabicyclo[3.1.0]hexane-2,5’-[1,3]dioxane] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The ether groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkoxides or amines. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of ether derivatives .
Aplicaciones Científicas De Investigación
2’,2’-Dimethylspiro[3,6-dioxabicyclo[3.1.0]hexane-2,5’-[1,3]dioxane] has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of spirocyclic compounds.
Biology: The compound’s unique structure makes it a subject of interest in studies of molecular interactions and enzyme activity.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 2’,2’-Dimethylspiro[3,6-dioxabicyclo[3.1.0]hexane-2,5’-[1,3]dioxane] exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The molecular targets and pathways involved can vary widely, depending on the specific context of its use .
Comparación Con Compuestos Similares
Similar Compounds
3,6-Dioxabicyclo[3.1.0]hexane-2,4-dione: Another spirocyclic compound with similar structural features but different functional groups.
2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane: A related compound with a similar core structure but different substituents.
Uniqueness
2’,2’-Dimethylspiro[3,6-dioxabicyclo[3.1.0]hexane-2,5’-[1,3]dioxane] is unique due to its specific combination of spirocyclic rings and ether groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .
Propiedades
Número CAS |
918952-57-5 |
|---|---|
Fórmula molecular |
C9H14O4 |
Peso molecular |
186.20 g/mol |
Nombre IUPAC |
2,2-dimethylspiro[1,3-dioxane-5,2'-3,6-dioxabicyclo[3.1.0]hexane] |
InChI |
InChI=1S/C9H14O4/c1-8(2)11-4-9(5-12-8)7-6(13-7)3-10-9/h6-7H,3-5H2,1-2H3 |
Clave InChI |
XHCCSTOTCORPEU-UHFFFAOYSA-N |
SMILES canónico |
CC1(OCC2(CO1)C3C(O3)CO2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![({3-[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}oxy)methanethiol](/img/structure/B14183878.png)
![N-(2-Aminophenyl)-4-[(3-phenyl-2H-indazol-2-yl)methyl]benzamide](/img/structure/B14183884.png)


![Methyl (11H-indeno[1,2-b]quinoxalin-11-ylidene)acetate](/img/structure/B14183904.png)
![S-1,3-Benzothiazol-2-yl 3-[(2-methylpropyl)amino]butanethioate](/img/structure/B14183909.png)

![3-{[4-(1H-Benzimidazol-1-yl)pyrimidin-2-yl]amino}-4-methylphenol](/img/structure/B14183922.png)

![N-[2-(Benzyloxy)ethyl]-3-nitropyridin-4-amine](/img/structure/B14183936.png)


![4-[(E)-(Phenylimino)methyl]phenyl prop-2-enoate](/img/structure/B14183944.png)
